molecular formula C22H19N5OS B11932461 3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine

3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine

Cat. No.: B11932461
M. Wt: 401.5 g/mol
InChI Key: RPBWYZZANXCAJX-UHFFFAOYSA-N
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Description

3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine is a heterocyclic compound featuring a fused thieno-triazolo-oxazepine core. Its structure includes a benzyl group at position 3, a methyl group at position 9, and a (1-methyl-1H-pyrazol-4-yl)ethynyl substituent at position 2. Its synthesis involves sequential coupling reactions, including Sonogashira coupling for introducing the ethynylpyrazole moiety, followed by cyclization and purification via preparative HPLC .

Properties

Molecular Formula

C22H19N5OS

Molecular Weight

401.5 g/mol

IUPAC Name

5-benzyl-13-methyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene

InChI

InChI=1S/C22H19N5OS/c1-15-24-25-21-14-28-13-19-18(10-16-6-4-3-5-7-16)20(29-22(19)27(15)21)9-8-17-11-23-26(2)12-17/h3-7,11-12H,10,13-14H2,1-2H3

InChI Key

RPBWYZZANXCAJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)C)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of QCA276 involves multiple steps, including the formation of the core structure and the introduction of functional groups. The key steps include:

  • Formation of the thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine core.
  • Introduction of the benzyl and methyl groups.
  • Addition of the ethynyl group to the pyrazolyl moiety.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide for the cycloaddition reactions.

Industrial Production Methods

Industrial production of QCA276 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

QCA276 undergoes various chemical reactions, including:

    Oxidation: QCA276 can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on QCA276.

    Substitution: Substitution reactions can introduce new functional groups to the QCA276 molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of QCA276 with modified functional groups, which can be used for further research and development.

Scientific Research Applications

QCA276 has a wide range of scientific research applications, including:

    Chemistry: QCA276 is used as a building block for the synthesis of PROTACs, which are used to degrade specific proteins.

    Biology: QCA276 is used to study the role of BET proteins in gene regulation and epigenetics.

    Medicine: QCA276 has shown potential in cancer therapy by inhibiting BET proteins, which are involved in the progression of various cancers.

    Industry: QCA276 is used in the development of new therapeutic agents and drug delivery systems.

Mechanism of Action

QCA276 exerts its effects by binding to the bromodomains of BET proteins, thereby inhibiting their interaction with acetylated lysine residues on histone tails. This inhibition disrupts the regulation of gene expression, leading to the degradation of BET proteins. The molecular targets of QCA276 include BRD2, BRD3, and BRD4 proteins. The pathway involved in its mechanism of action includes the recruitment of E3 ubiquitin ligase, which tags the BET proteins for proteasome-mediated degradation.

Comparison with Similar Compounds

Methodological Considerations

  • Structural Determination: X-ray crystallography and SHELX software were critical for resolving the fused thieno-triazolo-oxazepine core and confirming substituent orientations .
  • Lumping Strategy : Analog comparisons align with the principle of grouping structurally similar compounds to predict shared properties (e.g., BRD4 affinity across the series) .

Biological Activity

The compound 3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine : This core structure is known for its diverse biological activities.
  • Pyrazole moiety : The inclusion of a pyrazole group is significant as it is often associated with various pharmacological effects.

Research indicates that compounds similar to This compound may interact with various biological targets:

  • Inhibition of BET Proteins : Studies have shown that related compounds can inhibit bromodomain and extra-terminal (BET) proteins which are implicated in cancer progression. For instance, the compound QCA570 , which shares structural similarities with our compound of interest, exhibits potent inhibition of BRD4 with an IC50 value of 19.7 nM in leukemia cell lines .
  • Anticancer Activity : The thieno-triazole framework has been linked to anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies suggest that similar compounds can significantly inhibit the growth of various cancer cell lines .

Biological Activity Data Table

Biological ActivityTargetIC50 ValueReference
BET Protein InhibitionBRD419.7 nM
Anticancer Activity (Leukemia)MV4;11 Cell Line20.8 nM
Apoptosis InductionVarious Cancer Cell LinesVaries

Case Studies

Several studies have explored the biological activity of compounds related to This compound :

Study 1: Antitumor Efficacy

In a study investigating the efficacy of thieno-triazole derivatives against acute leukemia cells (MV4;11), it was found that these compounds induced significant cell death at low concentrations. The results indicated a dose-dependent response with notable degradation of BET proteins observed through Western blot analysis .

Study 2: Mechanistic Insights

Another study focused on the mechanistic pathways through which these compounds exert their effects. It highlighted the role of BET protein inhibition in modulating gene expression related to tumor growth and survival pathways . This suggests that the compound may have potential as a therapeutic agent in oncology.

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